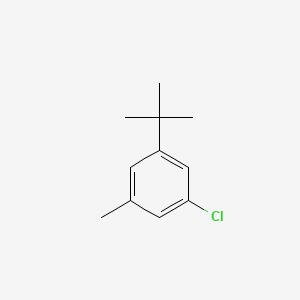
3-T-Butyl-5-chlorotoluene
Übersicht
Beschreibung
The compound 3-T-Butyl-5-chlorotoluene, while not directly studied in the provided papers, can be related to the chemical structures and reactions discussed within them. The papers provided focus on compounds with similar functional groups and substitution patterns, which can be informative when considering the synthesis, molecular structure, and reactivity of this compound.
Synthesis Analysis
The synthesis of bulky aromatic compounds, such as 3,5-di-tert-butylstyrene, involves the alkylation of toluene with tert-butylchloride to establish a substitution pattern . This method could potentially be adapted for the synthesis of this compound by incorporating a chlorination step. The Wittig reaction, which is used to introduce a C1 unit in the synthesis of 3,5-di-tert-butylstyrene, might not be directly applicable to this compound, but it does highlight the utility of organometallic reactions in constructing complex organic molecules .
Molecular Structure Analysis
The molecular structure and conformations of 3-chloro-1-butene have been studied using electron diffraction and computational methods . These studies provide insights into the conformational preferences of chlorinated butenes, which could be extrapolated to understand the molecular structure of this compound. The presence of a tert-butyl group would introduce steric hindrance, likely affecting the molecule's conformational landscape.
Chemical Reactions Analysis
Electrochemical methods have been used to prepare functionalized chlorinated compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . These reactions demonstrate the versatility of electrochemical approaches in selectively chlorinating organic molecules. Although the exact reaction conditions for synthesizing this compound are not provided, the principles of selective chlorination and functional group compatibility discussed in the paper could guide the development of a suitable synthetic route .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of related compounds. For instance, the electron diffraction study of 3-chloro-1-butene provides detailed information on bond lengths and angles, which are fundamental to understanding the physical properties of chlorinated hydrocarbons . The steric effects of the tert-butyl group in this compound would influence its boiling point, solubility, and reactivity, similar to the effects observed in bulky styrene derivatives .
Wissenschaftliche Forschungsanwendungen
Physical and Chemical Properties
Studies have investigated the physical and chemical properties of compounds similar to 3-T-Butyl-5-chlorotoluene. For instance, research on chlorpropamide, a compound with a similar structural motif, has examined its physical properties such as titration behavior, melting point, ultraviolet absorption spectrum, solubility, and more. These properties are crucial for developing methods for its determination in human serum (Toolan & Wagner, 1959).
Reaction Mechanisms and Catalysis
The study of reaction mechanisms involving similar compounds has been a topic of interest. For example, research into the chlorination of toluene by tert-butyl hypochlorite provides insights into the attack mechanisms on benzylic hydrogen and the resulting isotope effects. This kind of research helps understand the reactivity and potential applications of such compounds in various chemical reactions (Lewis & Ogino, 1976).
Complexation and Microenvironment Effects
The complexation behavior of compounds structurally similar to this compound has been explored, particularly in the context of molecular tweezers. Studies have shown how the microenvironment around active sites can alter the behavior of such compounds, which is significant for understanding their interactions and potential applications in molecular recognition (Zimmerman, Wu & Zeng, 1991).
Catalysis and Material Science
The use of compounds like this compound in catalysis and material science has been researched extensively. For instance, studies have investigated the environmental-friendly chlorination of toluene, showcasing the potential of such compounds in selective chemical transformations and their implications in material science (Losch et al., 2015).
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules using toluene derivatives. For example, the synthesis of (-)-monomorine from L-glutamic ester involves a process where toluene derivatives play a critical role. Such research highlights the utility of this compound-like compounds in intricate synthetic pathways (Jefford, Sienkiewicz & Thornton, 1994).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-chloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGZYIVAPNUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597687 | |
| Record name | 1-tert-Butyl-3-chloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61468-39-1 | |
| Record name | 1-tert-Butyl-3-chloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





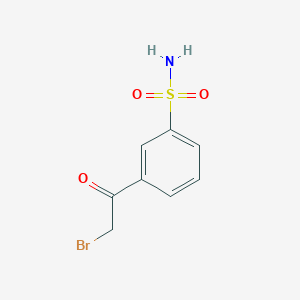
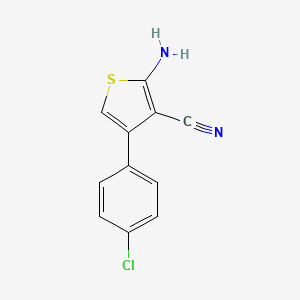
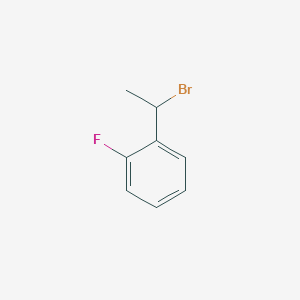
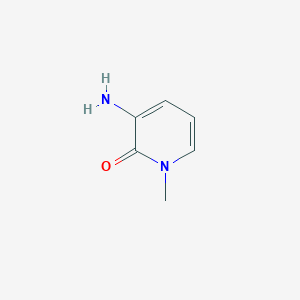
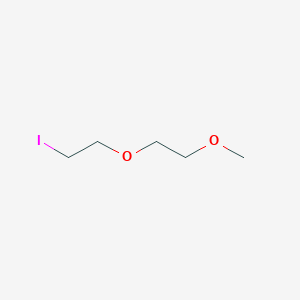

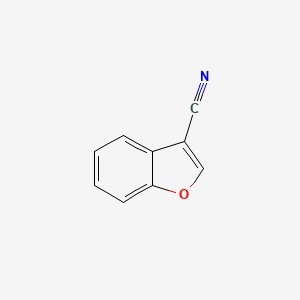


![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)
